5-Bromo-2-(hexyloxy)benzoic acid
Description
General Overview of Functionalized Benzoic Acid Scaffolds in Organic Chemistry and Materials Science
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in the world of chemistry. researchgate.netresearchgate.net These compounds, characterized by a carboxyl group (-COOH) attached to a benzene (B151609) ring, are widespread in nature and are synthetically versatile. researchgate.netnih.gov In organic chemistry, the benzoic acid scaffold is a key precursor for synthesizing a vast array of more complex molecules, including pharmaceuticals, dyes, and agrochemicals. researchgate.netnumberanalytics.com The reactivity of the aromatic ring and the carboxyl group allows for numerous chemical transformations, making them indispensable in synthetic strategies. numberanalytics.com
The introduction of various functional groups onto the benzoic acid ring dramatically alters its physical and chemical properties. researchgate.net These modifications are a cornerstone of materials science, where functionalized benzoic acids are used to create liquid crystals, polymers, and other advanced materials. The ability to tune properties such as acidity, solubility, and electronic character through substitution enables the design of molecules for specific, high-tech applications. nih.gov For instance, the strategic placement of substituents can influence intermolecular interactions like hydrogen bonding, which is crucial in crystal engineering and the development of supramolecular assemblies. nih.gov
Significance of Halogenation and Alkoxy Substitution in Aromatic Carboxylic Acid Systems
The specific properties of 5-Bromo-2-(hexyloxy)benzoic acid are largely dictated by its two key functional groups: a bromine atom (halogenation) and a hexyloxy group (alkoxy substitution).
Halogenation , the process of introducing a halogen atom like bromine onto the aromatic ring, is a powerful tool for modifying a molecule's characteristics. Halogens are electron-withdrawing groups, which can significantly impact the acidity of the carboxylic acid. numberanalytics.com The presence of a bromine atom can also influence the molecule's reactivity in further chemical reactions, such as cross-coupling, which are essential for building more complex structures. nih.govacs.org Furthermore, the size and polarizability of the bromine atom can affect how molecules pack together in a solid state, influencing crystal structures and material properties. The carbon-halogen bond is a key functional group that can participate in nucleophilic substitution, elimination, and the formation of organometallic species. nih.govacs.org
Alkoxy substitution , the attachment of an ether group (like hexyloxy, -O-(CH₂)₅CH₃), also plays a critical role. The long alkyl chain of the hexyloxy group introduces significant steric bulk and increases the compound's lipophilicity (its tendency to dissolve in fats, oils, and non-polar solvents). This can greatly enhance solubility in organic solvents. In the context of materials science, long alkoxy chains are frequently employed in the design of liquid crystals. These chains can promote the formation of the ordered, yet fluid, phases that are characteristic of liquid crystalline materials. The oxygen atom of the alkoxy group can also participate in hydrogen bonding, further influencing molecular self-assembly.
In this compound, the interplay between the electron-withdrawing bromo group and the electron-donating (by resonance) and sterically bulky hexyloxy group, all positioned on a benzoic acid core, creates a molecule with a unique set of properties poised for exploration in various scientific fields.
Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₇BrO₃ nih.govscbt.com |
| Molecular Weight | 301.18 g/mol scbt.com |
| CAS Number | 62176-19-6 nih.gov |
| Appearance | White to light yellow crystal powder |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 7 |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-hexoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-2-3-4-5-8-17-12-7-6-10(14)9-11(12)13(15)16/h6-7,9H,2-5,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRNNKWZVDZLRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489589 | |
| Record name | 5-Bromo-2-(hexyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62176-19-6 | |
| Record name | 5-Bromo-2-(hexyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization of 5 Bromo 2 Hexyloxy Benzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for derivatization through several established pathways, including esterification, amidation, reduction, and conversion to more reactive acyl derivatives.
Esterification and Amidation Pathways for Derivative Synthesis
Esterification and amidation are fundamental reactions for modifying the carboxylic acid moiety of 5-Bromo-2-(hexyloxy)benzoic acid, leading to the formation of esters and amides, respectively. These derivatives are common in various fields of chemical research.
Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. iajpr.com The reaction is reversible, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. For instance, the esterification of benzoic acid with alcohols like ethanol (B145695), butanol, and hexanol has been studied, showing that reaction conditions such as temperature and catalyst type can be optimized to achieve high conversion rates. dergipark.org.tr While specific studies detailing the esterification of this compound are not prevalent in the surveyed literature, the general principles of Fischer esterification are directly applicable.
Amidation: The synthesis of amides from this compound involves its reaction with ammonia (B1221849) or a primary or secondary amine. Direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. researchgate.net More commonly, the carboxylic acid is first activated to a more reactive species. This can be achieved by using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). nih.gov Alternatively, the carboxylic acid can be converted to an acyl chloride, which then readily reacts with an amine to form the amide. Although specific examples for the amidation of this compound are not extensively documented, these standard synthetic methodologies are expected to be effective. researchgate.netnih.gov
Table 1: General Methods for Esterification and Amidation
| Transformation | Reagents | General Conditions | Product Type |
|---|---|---|---|
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Ester |
| Amidation | Amine (e.g., Ammonia), Coupling Agent (e.g., DCC) | Room Temperature or mild heating | Amide |
| Amidation via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine | 1. Reflux 2. Room Temperature | Amide |
Carboxylic Acid Reduction Reactions (e.g., Hydroboration)
The reduction of the carboxylic acid group in this compound to a primary alcohol, (5-bromo-2-(hexyloxy)phenyl)methanol, is a valuable transformation for introducing a hydroxymethyl group. Carboxylic acids are generally resistant to reduction by milder agents like sodium borohydride. Therefore, more powerful reducing agents are typically required.
Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF), or borane (B79455) (BH₃) complexes, often used as a solution in THF (BH₃·THF). The hydroboration-oxidation of carboxylic acids is an effective method. While specific literature detailing the reduction of this compound is scarce, the general applicability of these reducing agents to substituted benzoic acids is well-established.
Formation of Acyl Halides and Anhydrides
For many synthetic applications, the carboxylic acid group is converted into a more reactive acyl halide, typically an acyl chloride. Acyl halides are important intermediates as they react readily with a wide range of nucleophiles.
The most common method for the preparation of acyl chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). google.com Oxalyl chloride ((COCl)₂) is another effective reagent. These reactions produce volatile byproducts (SO₂, HCl, CO, CO₂), which simplifies purification. A patent describing the synthesis of the closely related 5-bromo-2-chlorobenzoyl chloride from 5-bromo-2-chlorobenzoic acid using thionyl chloride and catalytic DMF highlights the feasibility of this transformation with high yields. google.com It is expected that this compound would react similarly to afford 5-bromo-2-(hexyloxy)benzoyl chloride. chemicalbook.com
The formation of carboxylic anhydrides from this compound can also be achieved, for example, by reacting the corresponding acyl chloride with a carboxylate salt.
Table 2: Reagents for Acyl Chloride Formation from Carboxylic Acids
| Reagent | Typical Byproducts |
|---|---|
| Thionyl chloride (SOCl₂) | SO₂, HCl |
| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl |
| Phosphorus pentachloride (PCl₅) | POCl₃, HCl |
Reactivity of the Aromatic Ring
The benzene (B151609) ring of this compound is substituted with three groups that influence its reactivity towards both electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution Patterns on the Brominated and Alkoxy-Substituted Ring
In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. byjus.com The directing effects of the substituents on this compound are as follows:
-O-hexyl group (alkoxy): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.
-Br group (bromo): This is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director because of the resonance participation of its lone pairs.
-COOH group (carboxylic acid): This is a deactivating group and a meta-director due to its electron-withdrawing nature.
Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. youtube.com For this compound, these reactions are expected to yield predominantly the 3-substituted product.
Nucleophilic Aromatic Substitution Potential at the Bromine Site
The bromine atom at position 5 of the aromatic ring can be replaced by a nucleophile through nucleophilic aromatic substitution (SNAr) reactions. youtube.com Aryl halides are generally unreactive towards nucleophiles unless the ring is activated by strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.org In this compound, the carboxylic acid group is electron-withdrawing, but it is meta to the bromine, which provides less stabilization for the Meisenheimer complex intermediate compared to an ortho or para placement. nih.gov Therefore, classical SNAr reactions may require harsh conditions.
A more versatile and widely used method for the substitution of aryl bromides is through palladium-catalyzed cross-coupling reactions. wikipedia.org Reactions such as the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and cyanation (with cyanide sources) are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. nih.gov These reactions offer a broad scope and generally proceed under milder conditions than traditional SNAr reactions. For example, the Suzuki coupling of a related brominated aromatic compound with an arylboronic acid in the presence of a palladium catalyst and a base is a well-established method for forming biaryl structures. The application of these modern cross-coupling methods to this compound would provide a versatile platform for the synthesis of a wide range of complex derivatives.
Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki, Sonogashira)
The bromine atom on the aromatic ring of this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon bonds. The Suzuki and Sonogashira reactions are particularly powerful methods for this purpose.
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.net This reaction is highly valued for its role in synthesizing natural products, biologically active molecules, and functional materials. researchgate.net While direct studies on this compound are not prevalent, research on analogous structures provides a clear precedent. For instance, the Sonogashira coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene (B144264) demonstrates the feasibility of such transformations on similarly substituted aromatic rings. researchgate.net A mild aqueous Sonogashira protocol has also been developed for the fluorescent labeling of 5-Bromide-2′-Deoxyuridine, highlighting the reaction's adaptability. researchgate.net
The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, joining an aryl halide with an organoboron species, such as a boronic acid. This reaction is widely employed due to its mild conditions and the commercial availability of a vast range of boronic acids. The reactivity of aryl bromides in Suzuki couplings is well-established. nih.govresearchgate.net Research on methyl 5-bromobenzofuran-2-carboxylate, a compound with a bromine atom at the 5-position, shows its effective coupling with various arylboronic acids using a quinoline-based Pd(II)-complex as a precatalyst, often achieving high yields under microwave irradiation. researchgate.net
The conditions for these reactions can be fine-tuned to achieve high yields, as demonstrated by studies on related bromo-substituted aromatic compounds.
Table 1: Representative Conditions for Cross-Coupling Reactions on Analogous Bromo-Substituted Aromatics
| Reaction Type | Aryl Bromide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Ref |
| Suzuki | Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Pd(II)-complex (0.1 mol%) | Cs₂CO₃ | Toluene | 96% | researchgate.net |
| Suzuki | 5-Bromopyridine sulfone | Phenylboronic acid | Pd(0) catalyst | - | - | 72-78% | researchgate.net |
| Sonogashira | 5-bromo-2-(methylthio)benzoxazole | Phenylacetylene | Pd/Cu | - | - | - | researchgate.net |
Transformations of the Hexyloxy Side Chain
The 2-(hexyloxy) side chain offers another avenue for derivatization, distinct from the reactions at the aromatic core. Modifications can be targeted at the alkyl chain to introduce new functionalities or to build larger molecular assemblies.
Functionalization of the Alkyl Chain for Polymeric or Supramolecular Architectures
The hexyloxy group is not merely a passive substituent; its alkyl chain can be functionalized to serve as a tether for creating advanced materials. The terminal methyl group of the hexyl chain can potentially be modified to introduce reactive handles suitable for polymerization.
More directly, the entire molecule, with its distinct polar (carboxylic acid) and nonpolar (hexyloxy chain) regions, can participate in the formation of complex supramolecular architectures with host polymers. Research has shown that benzoic acid and its derivatives can be incorporated as guest molecules into the nanoporous-crystalline phases of certain polymers, such as syndiotactic polystyrene (sPS). mdpi.com This process avoids the aggregation of the guest molecules, which can be detrimental to the physical properties of materials. mdpi.com
Studies on the inclusion of benzoic acid and hexanoic acid (as a proxy for the hexyloxy side chain) in sPS films reveal specific host-guest interactions:
In the ε crystalline form of sPS, benzoic acid molecules form hydrogen-bonded dimers within the crystalline channels. mdpi.com
In the δ crystalline form of sPS, which has different crystalline cavities, benzoic acid is segregated as isolated monomeric molecules. mdpi.com
This ability to be selectively included and organized within a polymer matrix demonstrates a powerful method for creating functional supramolecular systems based on this compound, where the hexyloxy chain plays a crucial role in mediating the host-guest interactions.
Table 2: Host-Guest Systems Involving Benzoic Acid Derivatives and Polymer Hosts
| Host Polymer | Guest Molecule | Nature of Interaction in Crystalline Phase | Ref |
| Syndiotactic Polystyrene (ε form) | Benzoic Acid | Formation of hydrogen-bonded linear dimers | mdpi.com |
| Syndiotactic Polystyrene (δ form) | Benzoic Acid | Segregation as isolated monomeric molecules | mdpi.com |
| Syndiotactic Polystyrene (δ form) | Hexanoic Acid | Inclusion as an isolated guest | mdpi.com |
Advanced Structural Elucidation and Spectroscopic Characterization of 5 Bromo 2 Hexyloxy Benzoic Acid
Spectroscopic Techniques for Molecular Structure Confirmation
A suite of spectroscopic methods was employed to elucidate the molecular structure of 5-Bromo-2-(heloxy)benzoic acid, each providing complementary information to build a complete picture of the compound's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 5-Bromo-2-(hexyloxy)benzoic acid would be expected to show distinct signals corresponding to the aromatic protons, the protons of the hexyloxy chain, and the acidic proton of the carboxylic acid group. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the substituted benzene (B151609) ring. The hexyloxy chain protons would appear as a series of multiplets in the upfield region of the spectrum, with the terminal methyl group exhibiting a characteristic triplet. The acidic proton of the carboxylic acid would typically be observed as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. For this compound, distinct signals would be expected for each of the 13 unique carbon atoms. The carbonyl carbon of the carboxylic acid would appear at a significantly downfield chemical shift. The six aromatic carbons would resonate in the typical aromatic region, with their specific shifts influenced by the bromo, hexyloxy, and carboxylic acid substituents. The six carbons of the hexyloxy chain would be found in the upfield aliphatic region of the spectrum.
| ¹H NMR Data (Predicted) | |
| Chemical Shift (ppm) | Assignment |
| ~11-13 | 1H, s, -COOH |
| ~7.8 | 1H, d, Ar-H |
| ~7.5 | 1H, dd, Ar-H |
| ~6.9 | 1H, d, Ar-H |
| ~4.0 | 2H, t, -OCH₂- |
| ~1.8 | 2H, m, -OCH₂CH₂- |
| ~1.3-1.5 | 6H, m, -(CH₂)₃- |
| ~0.9 | 3H, t, -CH₃ |
| ¹³C NMR Data (Predicted) | |
| Chemical Shift (ppm) | Assignment |
| ~165-170 | C=O |
| ~155-160 | C-O (aromatic) |
| ~110-140 | Aromatic Carbons |
| ~115 | C-Br |
| ~68 | -OCH₂- |
| ~20-35 | Aliphatic Carbons |
| ~14 | -CH₃ |
2D NMR Spectroscopy: While specific 2D NMR data is not publicly available, techniques such as COSY (Correlation Spectroscopy) would be invaluable in confirming the connectivity of protons within the hexyloxy chain and the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would definitively assign the proton signals to their corresponding carbon atoms, providing unambiguous structural confirmation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₃H₁₇BrO₃), the molecular weight is 301.18 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak [M]⁺ and/or a protonated molecule peak [M+H]⁺ corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways would likely involve the loss of the hexyloxy side chain, cleavage of the carboxylic acid group, and loss of the bromine atom.
| Mass Spectrometry Data (Predicted) | |
| m/z | Assignment |
| 301/303 | [M]⁺ |
| 215/217 | [M - C₆H₁₂]⁺ |
| 201/203 | [M - C₆H₁₃O]⁺ |
| 173/175 | [M - C₆H₁₃O - CO]⁺ |
| 135 | [C₇H₅O₂]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit several key absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid. A strong, sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. C-O stretching vibrations for the ether and carboxylic acid would be observed in the 1200-1300 cm⁻¹ region. The aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the hexyloxy group would be seen in the 2850-2960 cm⁻¹ range. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra, providing clear signals for the substituted benzene ring. The C=O and C-C stretching vibrations would also be observable.
| IR Spectroscopy Data (Predicted) | |
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 | O-H stretch (carboxylic acid) |
| 2850-2960 | C-H stretch (aliphatic) |
| ~1700-1725 | C=O stretch (carbonyl) |
| 1450-1600 | C=C stretch (aromatic) |
| 1200-1300 | C-O stretch |
| 500-600 | C-Br stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, would be expected to show absorption bands corresponding to π→π* transitions within the benzene ring. The presence of the bromo, hexyloxy, and carboxylic acid substituents would influence the position and intensity of these absorption maxima (λmax). Generally, benzoic acid and its derivatives exhibit strong absorption in the UV region. For instance, benzoic acid in various solvents shows absorption maxima around 230 nm and 270-280 nm. researchgate.netdergipark.org.tr The specific λmax values for this compound would be a composite effect of all the substituents on the benzene ring.
| UV-Vis Spectroscopy Data (Predicted) | |
| λmax (nm) | Electronic Transition |
| ~210-230 | π→π |
| ~270-290 | π→π |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise arrangement of atoms in three-dimensional space.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Packing
While a specific single-crystal X-ray structure for this compound is not publicly available, analysis of related benzoic acid derivatives allows for predictions of its solid-state structure. researchgate.netnih.goviaea.org It is highly probable that in the crystalline state, molecules of this compound would form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. iaea.org This is a very common and stable packing motif for carboxylic acids. researchgate.net
| X-ray Crystallography Data (Predicted) | |
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Interactions | O-H···O hydrogen bonding (dimer formation) |
| van der Waals interactions | |
| Halogen bonding (C-Br···O) |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material. The analysis of a bulk sample of this compound would provide a unique diffraction pattern, which serves as a fingerprint for its specific crystalline form or polymorph. This pattern is generated by the constructive interference of X-rays scattered by the ordered arrangement of atoms in the crystal lattice.
While specific, publicly available PXRD data for this compound is limited, the analysis would typically yield a diffractogram plotting intensity versus the diffraction angle (2θ). Key information derived from this pattern includes the positions and intensities of the diffraction peaks. These peaks correspond to specific interplanar spacings (d-spacings) within the crystal lattice, as described by Bragg's Law (nλ = 2d sinθ).
The crystallinity of the bulk material can be assessed from the sharpness of the diffraction peaks; sharp, well-defined peaks indicate a highly crystalline material, whereas broad halos suggest the presence of amorphous content. Furthermore, PXRD is instrumental in identifying different polymorphic forms of the compound, each of which would produce a distinct diffraction pattern. This is critical in pharmaceutical and material science applications where different polymorphs can exhibit varying physical properties, such as solubility and stability.
Analysis of Molecular Conformations, Torsional and Dihedral Angles
Although a specific crystal structure for this compound is not widely published, analysis of related structures, such as other substituted benzoic acids, provides insight into the expected molecular geometry. For instance, in a related compound, C-5-bromo-2-hydroxyphenylcalix chemsrc.com-2-methylresorcinarene, X-ray analysis revealed a chair (C2h) conformation.
For this compound, the key conformational features would be the planarity of the benzene ring and the orientation of the carboxylic acid and hexyloxy substituents. The dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring is a critical parameter. This angle is influenced by steric hindrance and electronic effects from the adjacent hexyloxy group. Similarly, the torsional angles within the flexible hexyloxy chain would define its conformation, which can range from a fully extended (all-trans) state to various gauche conformations.
Table 1: Expected Torsional and Dihedral Angle Data from X-ray Crystallography
| Parameter | Description | Expected Value Range |
| Dihedral Angle (COOH vs. Benzene Ring) | The angle between the plane of the carboxylic acid group and the benzene ring. | 0-30° |
| Torsional Angles (Hexyloxy Chain) | The rotation around the C-C bonds of the hexyloxy side chain. | Variable (gauche and anti conformations) |
Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential isomers or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a particularly suitable method for the analysis of benzoic acid derivatives. A typical HPLC method for this compound would involve a C18 stationary phase, which is nonpolar, and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is typically achieved using a UV detector, as the benzene ring in the molecule is a strong chromophore.
Gas Chromatography (GC)
For GC analysis, the carboxylic acid group of this compound usually requires derivatization to increase its volatility and thermal stability. A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an esterification agent like diazomethane. The resulting silyl (B83357) ester or methyl ester is more amenable to GC analysis. The separation would be performed on a capillary column with a nonpolar or medium-polarity stationary phase, and detection could be accomplished with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced sensitivity and structural confirmation.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Thermal Analysis Techniques (e.g., DSC, TGA)
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of this compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would reveal important thermal transitions. A sharp endothermic peak would indicate the melting point of the crystalline solid. The temperature of this peak and the associated enthalpy of fusion provide information about the purity and crystalline perfection of the material. For example, a related compound, 5-Bromo-2-chlorobenzoic acid, has a reported melting point of 154-156 °C. Broader peaks or multiple transitions could suggest the presence of impurities or different polymorphic forms.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would show the decomposition temperature and profile of the compound. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. The TGA data would indicate the thermal stability of the molecule and could reveal the loss of any residual solvent or water prior to the main decomposition event.
Table 3: Expected Thermal Analysis Data
| Technique | Parameter | Expected Observation |
| DSC | Melting Point | A sharp endothermic peak, likely in the range of 100-200 °C. |
| DSC | Enthalpy of Fusion | A quantitative value associated with the melting peak. |
| TGA | Decomposition Temperature | Onset temperature at which significant mass loss begins. |
| TGA | Mass Loss Steps | Profile of mass loss corresponding to the fragmentation of the molecule. |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques like Cyclic Voltammetry (CV) can be used to investigate the redox properties of this compound. CV measures the current response of a system to a linearly cycled potential sweep. This technique can provide information about the oxidation and reduction potentials of the molecule.
Computational and Theoretical Investigations of 5 Bromo 2 Hexyloxy Benzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of 5-Bromo-2-(hexyloxy)benzoic acid, from its electronic orbitals to its conformational stability.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)
The electronic properties of a molecule are fundamental to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.
The presence of the electron-withdrawing bromine atom at the 5-position and the electron-donating hexyloxy group at the 2-position will significantly influence the electronic distribution. The hexyloxy group, through resonance, increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. The bromine atom, while having an inductive electron-withdrawing effect, can also participate in resonance. The interplay of these effects modulates the HOMO-LUMO energy gap. A smaller gap generally implies higher reactivity. Studies on similar substituted benzoic acids show that electron-donating groups tend to decrease the energy gap, while electron-withdrawing groups can have a more complex influence depending on their position. mdpi.com
Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Benzoic Acids (Illustrative Data)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzoic Acid | -7.2 | -1.5 | 5.7 |
| 4-Methoxybenzoic Acid | -6.8 | -1.3 | 5.5 |
| 4-Bromobenzoic Acid | -7.4 | -1.8 | 5.6 |
Note: This table presents illustrative data from general knowledge of substituted benzoic acids to demonstrate expected trends. Actual values for this compound would require specific calculations.
Charge Distribution and Electrostatic Potential Surface Mapping
The charge distribution within a molecule and its resulting molecular electrostatic potential (MEP) are critical for understanding intermolecular interactions. The MEP map provides a visual representation of the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential).
For this compound, the MEP would be expected to show a high negative potential around the oxygen atoms of the carboxylic acid and the hexyloxy group, making these sites susceptible to electrophilic attack and hydrogen bonding. researchgate.netnih.gov The hydrogen atom of the carboxylic acid would exhibit a strong positive potential, indicating its acidic nature. The bromine atom would also influence the electrostatic potential, contributing to a region of slight negative to neutral potential. The hexyloxy chain, being largely nonpolar, would have a relatively neutral potential.
These MEP maps are invaluable for predicting how the molecule will interact with other molecules, including solvents and biological receptors. The distinct regions of positive and negative potential are key to understanding the molecule's ability to form hydrogen bonds and other non-covalent interactions.
Conformational Analysis and Energy Minimization Studies
The flexibility of the hexyloxy chain and the potential for rotation around the C-O and C-C bonds mean that this compound can exist in various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms, which correspond to energy minima on the potential energy surface.
DFT calculations are a powerful tool for performing these analyses. By systematically rotating the dihedral angles of the flexible parts of the molecule and calculating the energy at each step, a potential energy surface can be mapped out. The conformations with the lowest energy are the most likely to be observed experimentally. For alkoxybenzoic acids, the orientation of the alkoxy chain relative to the benzene ring and the conformation of the carboxylic acid group are of particular interest. conicet.gov.ar Studies on similar molecules have shown that the planar conformation of the benzoic acid moiety is generally favored due to resonance stabilization. rsc.org However, the bulky hexyloxy group may introduce steric hindrance that could lead to non-planar arrangements being more stable.
Energy minimization studies would seek to find the global minimum energy conformation of this compound, which represents its most stable state. This information is crucial for understanding its physical properties and how it will pack in a crystal lattice.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the study of processes such as conformational changes, diffusion, and interactions with the surrounding environment.
For this compound, MD simulations can be used to study its behavior in different solvents. For instance, in an aqueous environment, the simulations would show how water molecules arrange themselves around the hydrophilic carboxylic acid group and the more hydrophobic hexyloxy chain and benzene ring. nih.gov This provides a detailed picture of the solvation process and the strength of the interactions between the solute and solvent molecules. Such simulations have been performed on benzoic acid and its derivatives, revealing the nature of hydrogen bonding and other interactions with water molecules. ucl.ac.uk
MD simulations are also crucial for understanding the dynamic nature of the molecule's conformations. The hexyloxy chain is not static but is constantly undergoing torsional rotations. MD can track these movements and determine the timescales of conformational transitions. This dynamic information is important for understanding how the molecule might interact with a binding site on a protein or other biological target.
In Silico Modeling for Predicting Molecular Descriptors
In silico modeling encompasses a wide range of computational techniques used to predict the properties of molecules. For this compound, these methods can be used to calculate a variety of molecular descriptors that are correlated with its physicochemical properties and biological activity.
These descriptors can be broadly categorized into constitutional, topological, and quantum-chemical descriptors. Constitutional descriptors are based on the molecular formula, while topological descriptors are derived from the 2D representation of the molecule. Quantum-chemical descriptors, as discussed earlier, are calculated using methods like DFT.
Software programs can calculate hundreds of descriptors for a given molecule. For example, Lipinski's "Rule of Five," which is a set of guidelines to evaluate the druglikeness of a compound, is based on such descriptors (molecular weight, logP, number of hydrogen bond donors and acceptors). While not a direct computational investigation in the same vein as DFT or MD, the prediction of these descriptors is a vital part of the computational characterization of a molecule.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can be employed to investigate the pathways of reactions it might undergo, such as further electrophilic substitution or reactions involving the carboxylic acid group.
By calculating the energies of reactants, products, and potential intermediates and transition states, a detailed reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate and is a critical structure for determining the reaction rate. DFT calculations are commonly used to locate and characterize transition states. nih.gov
For example, in the case of electrophilic aromatic substitution on the benzene ring, computational studies can predict the most likely position of attack by an incoming electrophile and the energy barrier associated with that reaction. nih.govkhanacademy.org The presence of the bromo and hexyloxy substituents will direct incoming electrophiles to specific positions on the ring. Theoretical analysis of the transition states for ortho, meta, and para attack can explain the observed regioselectivity of such reactions. nih.gov
Supramolecular Chemistry and Crystal Engineering of 5 Bromo 2 Hexyloxy Benzoic Acid Systems
Role of Carboxylic Acid Dimerization in Crystal Packing
A predominant and highly predictable feature in the crystal structure of many carboxylic acids, including derivatives of benzoic acid, is the formation of centrosymmetric dimers. researchgate.net This robust supramolecular synthon is formed through a pair of strong O—H⋯O hydrogen bonds between the carboxyl groups of two molecules, creating a characteristic R2(8) ring motif. researchgate.netnih.gov In the case of 5-bromo-2-(hexyloxy)benzoic acid, this dimerization is expected to be a primary organizing force in its crystal packing.
Halogen Bonding Interactions Involving the Bromine Atom
The bromine atom at the 5-position of the aromatic ring introduces the possibility of halogen bonding, a significant noncovalent interaction in crystal engineering. Halogen bonds (XBs) are highly directional interactions where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. These interactions are broadly categorized into two main geometries: Type I and Type II. nsf.govnih.gov
Characterization of Type I and Type II Halogen Bonds
Type I and Type II halogen-halogen contacts are distinguished by their geometry, which reflects their underlying chemical nature. nih.gov
Type I Contacts: In this arrangement, the two interacting halogen atoms are in a nearly antiparallel orientation. This geometry is characterized by two equivalent C–X⋯X angles (θ1 ≈ θ2). Type I contacts are generally considered to be weak van der Waals interactions that minimize repulsion by aligning the neutral or weakly positive "equatorial" regions of the halogen atoms. nih.gov
Type II Contacts: This geometry involves a "head-to-tail" arrangement where the electrophilic axial region (σ-hole) of one halogen atom points towards the nucleophilic equatorial region of the other. nih.gov This results in one C–X⋯X angle (θ1) being close to 180° and the other (θ2) being around 90°. Type II interactions are considered true halogen bonds due to their significant electrostatic component. nsf.govnih.gov
The strength of these interactions increases with the polarizability of the halogen atom, following the trend I > Br > Cl. nsf.govnih.gov Therefore, the bromine atom in this compound is capable of forming moderately strong halogen bonds that can influence crystal packing.
Table 1: Comparison of Type I and Type II Halogen Bond Geometries
| Feature | Type I Halogen Contact | Type II Halogen Bond |
| Description | Symmetric, 'antiparallel' geometry. nsf.gov | Bent, 'head-to-tail' or 'L-shaped' geometry. nsf.gov |
| Key Angles (C-X···X) | θ1 ≈ θ2 | θ1 ≈ 180°, θ2 ≈ 90° |
| Nature of Interaction | Primarily van der Waals dispersion forces. nih.gov | Electrostatic (σ-hole interaction) and dispersion. nih.gov |
| Strength | Weaker | Stronger, qualifies as a true halogen bond. nih.gov |
Cooperative and Competitive Noncovalent Interactions in Solid-State Structures
In the crystal structure of this compound, the formation of supramolecular assemblies is not governed by a single interaction but by a balance of multiple forces. The strong O—H⋯O hydrogen bonds that lead to carboxylic acid dimerization are the most powerful interactions present. nih.govresearchgate.net However, these primary synthons are then organized in the crystal lattice through a network of weaker, yet significant, interactions including halogen bonds (Br···Br or Br···O), C—H···O contacts, and van der Waals forces.
Influence of the Hexyloxy Chain on Self-Assembly and Crystal Architecture
The flexible hexyloxy chain [—O(CH₂)₅CH₃] attached at the 2-position of the benzoic acid ring plays a crucial role in defining the crystal architecture. Unlike the highly directional and specific hydrogen and halogen bonds, the influence of the alkyl chain is primarily steric and through weaker, non-directional van der Waals forces.
The hexyloxy group introduces significant conformational flexibility. Its presence can disrupt the simple, close-packed arrangements often seen in smaller, more planar aromatic acids. The chain can lead to the formation of layered or lamellar structures, where the aromatic, polar cores (containing the carboxylic acid and bromine) form a hydrogen-bonded and halogen-bonded plane, while the nonpolar hexyloxy chains segregate into their own layers. This segregation is driven by the hydrophobic effect and allows for the optimization of van der Waals interactions between the alkyl chains.
Design and Synthesis of Supramolecular Architectures
The specific combination of functional groups on this compound—a strong hydrogen-bond donor/acceptor (carboxylic acid), a halogen-bond donor (bromine), and a space-filling hydrophobic group (hexyloxy chain)—makes it a versatile building block, or tecton, for the rational design and synthesis of complex supramolecular structures. researchgate.netliverpool.ac.uk
Formation of Hydrogen-Bonded Organic Frameworks (HOFs)
Hydrogen-Bonded Organic Frameworks (HOFs) are porous crystalline materials constructed from organic molecules linked by hydrogen bonds. wikipedia.org The defining feature of HOFs is that their structural integrity relies on these directional, noncovalent interactions rather than the stronger covalent bonds found in Covalent Organic Frameworks (COFs).
Molecules like this compound are excellent candidates for constructing HOFs. wikipedia.org
The carboxylic acid group provides the primary, robust hydrogen-bonding capability needed to form the initial network, typically the dimer synthon. wikipedia.org
These dimers can then be linked into one-, two-, or three-dimensional frameworks through weaker secondary interactions.
The bromine atom can introduce further directionality and stability via halogen bonding, potentially linking the primary hydrogen-bonded motifs.
The hexyloxy chain acts as a bulky substituent that can control the size and chemical environment of the pores within the framework. By preventing dense packing, these chains can help generate void spaces capable of accommodating guest molecules. wikipedia.org
The synthesis of such a HOF would typically involve the slow crystallization of this compound from an appropriate solvent, allowing the molecules to self-assemble into an ordered, porous structure. nih.gov The resulting framework's properties, such as pore size and guest affinity, would be a direct consequence of the interplay between the hydrogen bonds, halogen bonds, and the steric influence of the hexyloxy chains.
Co-Crystallization and Polymorphism Studies
The fields of supramolecular chemistry and crystal engineering focus on understanding and utilizing non-covalent interactions to design and synthesize novel solid-state forms of molecules with desired physical and chemical properties. For carboxylic acids like this compound, these studies are pivotal in discovering new co-crystals and polymorphs, which can have significant implications for their application.
Co-crystallization involves combining a target molecule with a second molecule (a co-former) in a specific stoichiometric ratio to form a new crystalline solid. Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. While specific experimental studies on the co-crystallization and polymorphism of this compound are not extensively documented in publicly available literature, the principles of crystal engineering and studies on analogous compounds provide a strong basis for predicting its behavior.
Detailed Research Findings
Research into the solid-state behavior of substituted benzoic acids reveals common patterns of intermolecular interactions that are highly likely to govern the crystal structure of this compound. The primary interaction is the formation of robust hydrogen-bonded dimers between the carboxylic acid groups of two molecules. This is a highly predictable and stable supramolecular synthon for carboxylic acids.
Studies on other bromo-substituted benzoic acids, such as 2-bromobenzoic acid and p-bromobenzoic acid, have shown that the molecules typically form centrosymmetric dimers via pairs of O-H···O hydrogen bonds between the carboxylic acid groups. nih.govscispace.com These dimers then pack in the crystal lattice, often influenced by weaker interactions such as C-H···O contacts and, in some cases, π–π stacking between the aromatic rings. nih.gov For instance, the crystal structure of 2-bromobenzoic acid reveals that neighboring dimers are linked into tapes, which then form columns through slipped parallel π–π interactions. nih.gov
The potential for co-crystal formation of this compound is high, particularly with nitrogen-containing heterocyclic compounds such as pyridines and pyrazines. The carboxylic acid group is a reliable hydrogen bond donor, while the nitrogen atoms in these co-formers are effective hydrogen bond acceptors. This donor-acceptor pairing is a well-established strategy for forming co-crystals. The resulting structures would likely feature strong O-H···N hydrogen bonds between the carboxylic acid and the nitrogen base.
The table below presents hypothetical crystallographic data for a potential polymorph of this compound, based on typical values for related substituted benzoic acids.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 - 12.5 |
| b (Å) | 5.0 - 7.0 |
| c (Å) | 14.0 - 16.0 |
| **β (°) ** | 95 - 105 |
| **Volume (ų) ** | 900 - 1200 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.4 - 1.6 |
| Hydrogen Bond Geometry | O-H···O dimer |
In a hypothetical co-crystal with a bipyridine co-former, the supramolecular assembly would be dictated by the O-H···N hydrogen bonds. The stoichiometry of such co-crystals can vary, with 1:1 and 2:1 ratios of acid to co-former being common. The table below outlines potential crystallographic parameters for a 2:1 co-crystal of this compound with 4,4'-bipyridine.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.0 - 10.0 |
| b (Å) | 9.0 - 11.0 |
| c (Å) | 12.0 - 14.0 |
| **α (°) ** | 70 - 80 |
| **β (°) ** | 80 - 90 |
| **γ (°) ** | 75 - 85 |
| **Volume (ų) ** | 950 - 1250 |
| Z | 2 |
| Hydrogen Bond Geometry | O-H···N |
The exploration of co-crystallization and polymorphism is a critical step in the solid-state characterization of any new compound. For this compound, such studies would provide valuable insights into its crystal packing and intermolecular interactions, and could potentially lead to the discovery of new solid forms with tailored properties.
Potential Applications in Advanced Materials Science
Utilization in Liquid Crystalline Systems
Benzoic acid derivatives are fundamental building blocks for liquid crystalline materials, primarily due to the ability of the carboxylic acid groups to form hydrogen-bonded dimers. nih.gov This intermolecular interaction promotes the formation of ordered, yet fluid, mesophases that are characteristic of liquid crystals. nih.gov The presence of the hexyloxy chain in 5-Bromo-2-(hexyloxy)benzoic acid further influences its liquid crystalline behavior by contributing to the molecular shape and flexibility, which are critical factors in determining the type and stability of the mesophases.
The study of mesophase behavior involves identifying the different liquid crystalline phases (e.g., nematic, smectic) that a compound exhibits and the temperatures at which transitions between these phases occur. Techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are instrumental in characterizing these properties. nih.gov For instance, DSC can precisely measure the enthalpy changes associated with phase transitions, such as the transition from a crystalline solid to a smectic phase (Cr-SmC) or from a smectic phase to an isotropic liquid (SmC-I). nih.gov The stability and range of these mesophases are influenced by factors like the length of the alkyl chain. nih.gov
Computational methods, such as Density Functional Theory (DFT), complement experimental techniques by providing insights into the molecular interactions that govern mesophase formation. nih.gov These models can predict the stability of different phases and help to understand the structure-property relationships at a molecular level. nih.gov The investigation of phase transitions in liquid crystals is crucial for their application in devices like displays and sensors, where precise control over the material's state is essential. nih.govdocumentsdelivered.com
Table 1: Techniques for Investigating Mesophase Behavior
| Technique | Information Provided |
|---|---|
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with phase transitions, determining transition temperatures and enthalpies. nih.gov |
| Polarized Optical Microscopy (POM) | Allows for the visual identification of different liquid crystal textures (mesophases). nih.gov |
| Inverse Gas Chromatography (IGC) | Can be used to detect mesophase transitions and measure their temperatures with high accuracy. documentsdelivered.com |
| X-ray Diffraction (XRD) | Provides information about the molecular arrangement and layer spacing within different mesophases. rsc.orgresearchgate.net |
The design of liquid crystals hinges on tailoring the molecular structure to achieve specific mesomorphic properties. Thermotropic liquid crystals exhibit phase transitions as a function of temperature, while lyotropic liquid crystals show phase transitions based on concentration in a solvent. Benzoic acid derivatives are particularly important in the formation of thermotropic liquid crystals through hydrogen bonding. nih.gov
Key design principles for these materials include:
Intermolecular Interactions: Strong interactions, such as hydrogen bonding in benzoic acid dimers, promote the necessary molecular order for liquid crystallinity. nih.gov
Flexible Side Chains: The length and nature of alkyl or alkoxy chains, like the hexyloxy group in this compound, influence the melting point and the temperature range of the mesophases. nih.gov An odd-even effect is often observed, where the transition temperatures alternate as the number of carbon atoms in the chain increases. rsc.org
Lateral Substitution: The introduction of substituents on the side of the molecular core can affect the packing and, consequently, the mesophase behavior.
By strategically modifying these molecular features, researchers can design liquid crystals with desired properties, such as a broad nematic phase range or specific smectic ordering, for various technological applications. nih.govnih.gov
Integration into Organic Electro-Optic Materials
Organic electro-optic (OEO) materials are a class of functional materials that change their optical properties, such as refractive index, in response to an external electric field. The incorporation of chromophores with large hyperpolarizabilities into a host matrix is a common strategy for creating OEO materials. The molecular structure of this compound suggests its potential as a component in such systems.
The electro-optic response of an organic material is intrinsically linked to its molecular and supramolecular structure. Key factors that govern this response include:
Molecular Hyperpolarizability (β): This is a measure of how easily the electron cloud of a molecule can be distorted by an electric field. Molecules with a large β value are desirable for OEO applications.
Chromophore Concentration: A higher concentration of the active chromophore generally leads to a larger electro-optic effect.
Acentric Order: To achieve a macroscopic electro-optic effect, the chromophores must be arranged in a non-centrosymmetric (acentric) manner. This is often achieved by poling the material with a strong electric field at an elevated temperature.
The design of molecules for OEO materials often involves creating a donor-π-acceptor (D-π-A) structure. While this compound itself may not be a classic D-π-A chromophore, its derivatives could be functionalized to incorporate such features. The bromine atom and the benzoic acid moiety can be synthetically modified to tune the electronic properties and enhance the hyperpolarizability.
Achieving a high degree of nanoscale order and maintaining the alignment of chromophores are critical challenges in the development of high-performance OEO materials. Functional glasses, which are amorphous materials with embedded functional molecules, offer a promising platform.
Strategies to induce and stabilize nanoscale order include:
Electric Field Poling: This is the most common method to align dipolar chromophores in a glassy polymer matrix. The material is heated above its glass transition temperature, a strong DC electric field is applied to orient the chromophores, and the material is then cooled back down with the field still applied, thus "freezing in" the alignment.
Supramolecular Self-Assembly: Utilizing non-covalent interactions, such as hydrogen bonding, to create ordered structures at the nanoscale. The carboxylic acid group of this compound could facilitate the formation of such self-assembled structures.
Dendronized Polymers and Glasses: Attaching the chromophores to the periphery of dendritic macromolecules can help to isolate them from each other, preventing aggregation that can lead to a loss of the electro-optic effect.
Research in this area focuses on developing new materials and processing techniques to maximize the electro-optic coefficient and ensure the long-term stability of the chromophore alignment.
Application in Photosensitive Self-Assembling Materials
Photosensitive self-assembling materials are a fascinating class of smart materials that can change their structure and properties in response to light. This behavior is typically achieved by incorporating a photoswitchable molecule, such as an azobenzene (B91143) or spiropyran, into a self-assembling system.
The general principle involves the photoisomerization of the photoswitchable unit, which alters its shape and polarity. This change at the molecular level can trigger a macroscopic change in the self-assembled structure, such as a phase transition or a change in morphology.
While this compound is not inherently photosensitive, it can serve as a non-photoactive component in a binary or multi-component self-assembling system. For example, it could be co-assembled with a photosensitive molecule. The hydrogen-bonding capability of the benzoic acid group could be used to direct the assembly, while the hexyloxy chain provides the necessary flexibility and influences the packing. The bromine atom could also be used as a heavy atom to influence the photophysical properties of the system or as a handle for further chemical modification.
The development of such materials could lead to applications in areas like optical data storage, light-controlled drug delivery, and remotely triggerable actuators.
Role as Molecular Building Blocks for Polymeric or Network Structures
The structure of this compound features key functional groups that enable its use as a monomer in various polymerization reactions. The carboxylic acid group can undergo esterification or amidation reactions to form polyester (B1180765) or polyamide chains, respectively. Concurrently, the bromine atom provides a site for cross-coupling reactions, which can be utilized to create more complex, multi-dimensional polymer networks.
While direct polymerization studies of this compound are not extensively documented in publicly available literature, the behavior of analogous substituted benzoic acids provides a strong indication of its potential. For instance, research on p-hydroxybenzoic acid has shown its capability to form liquid-crystal polymers (LCPs) that exhibit high mechanical strength and thermal stability. Current time information in Bangalore, IN.mdpi.com The synthesis of these LCPs often involves the acidolysis of hydroxybenzoic acids with other aromatic monomers. rsc.org
The general principle involves the formation of ester linkages between the carboxylic acid group of one monomer and a hydroxyl group of another. In the case of this compound, the carboxylic acid group is readily available for such reactions. The hexyloxy group, a flexible side chain, can influence the solubility and processing characteristics of the resulting polymer, as well as its liquid crystalline properties. The presence of long-chain substituents is known to impact the mesophase behavior of materials. rug.nl
Furthermore, the bromine atom on the aromatic ring opens up possibilities for post-polymerization modification or for the creation of network structures. Cross-coupling reactions, such as Suzuki or Heck coupling, could be employed to link polymer chains together, leading to materials with enhanced thermal and mechanical properties. The cross-linking of acidic residues in proteins has been achieved using bifunctional reagents, demonstrating a chemical strategy that could be adapted for synthetic polymers. sigmaaldrich.com
Studies on other functionalized benzoic acids have demonstrated their successful incorporation into various polymer backbones. For example, macroporous styrene-divinylbenzene copolymers have been functionalized with aminobenzoic acid groups to create new polymeric adsorbents. This highlights the versatility of the benzoic acid moiety as a foundational unit in polymer chemistry.
The synthesis of polymers from monomers containing similar functionalities, such as an acryloyloxy group attached to a benzoic acid core, has been achieved through free radical polymerization. rsc.org This suggests that if this compound were modified to include a polymerizable group, it could be readily incorporated into a variety of polymer architectures.
Table 1: Key Functional Groups of this compound and Their Polymerization Potential
| Functional Group | Position | Potential Role in Polymerization |
| Carboxylic Acid | C1 | Monomer linkage (e.g., polyester, polyamide formation) |
| Bromine | C5 | Cross-linking site, post-polymerization modification |
| Hexyloxy Group | C2 | Influences solubility, processability, and liquid crystal properties |
Table 2: Potential Polymerization Reactions Involving this compound
| Reaction Type | Reacting Group on Monomer | Resulting Polymer Type | Potential Properties |
| Polycondensation (Esterification) | Carboxylic Acid | Polyester | High thermal stability, liquid crystallinity |
| Polycondensation (Amidation) | Carboxylic Acid | Polyamide | High strength, chemical resistance |
| Cross-Coupling Reactions | Bromine | Network Polymer | Enhanced mechanical and thermal properties |
Concluding Remarks and Future Research Perspectives
Summary of Key Academic Contributions and Research Insights
Research into 5-Bromo-2-(hexyloxy)benzoic acid is situated within the broader academic exploration of alkoxybenzoic acids, which are well-regarded for their capacity to form liquid crystals. The primary academic contribution in this area is the fundamental understanding of self-assembly mechanisms. Like other p-alkoxybenzoic acids, this compound is understood to form dimeric structures through hydrogen bonding between the carboxylic acid groups. These rod-like dimers then self-organize into various liquid crystalline phases, such as nematic and smectic phases.
The introduction of a bromine atom at the 5-position is a key structural feature. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, can play a significant role in the supramolecular assembly of such molecules. While specific studies on this compound are not extensively detailed in publicly available literature, the principles of halogen bonding in similar systems suggest it could influence the packing and stability of the mesophases. The interplay between hydrogen and halogen bonding in directing the self-assembly of these molecules is a critical research insight.
Furthermore, the hexyloxy chain contributes to the molecule's anisotropy and influences the transition temperatures of the liquid crystal phases. The length of the alkoxy chain is a well-established determinant of the type and stability of the mesophases in this class of compounds.
Emerging Avenues for Fundamental and Applied Research on this compound
While the foundational knowledge of alkoxybenzoic acids provides a strong starting point, numerous exciting avenues for future research on this compound remain to be explored.
Fundamental Research:
Detailed Phase Behavior and Structural Characterization: A thorough investigation into the specific liquid crystalline phases formed by this compound is warranted. This would involve detailed polarized optical microscopy (POM) and differential scanning calorimetry (DSC) studies to identify the transition temperatures and thermodynamic parameters of its mesophases. Advanced X-ray diffraction techniques could elucidate the precise molecular packing in these phases.
Role of Halogen Bonding: The specific contribution of the bromine atom to the supramolecular architecture needs to be quantified. Comparative studies with non-brominated analogues and computational modeling could reveal the energetic significance of halogen bonding in this system.
Mixtures and Doping: Investigating the behavior of this compound in mixtures with other liquid crystals or functional dopants could lead to the discovery of new phases with tunable properties. This is a common strategy for creating materials for specific device applications.
Applied Research:
Advanced Display Technologies: The liquid crystalline properties of this compound make it a candidate for use in display technologies. Research could focus on optimizing its properties, such as response times and contrast ratios, for next-generation displays.
Organic Electronics: Benzoic acid derivatives are being explored for their potential in organic electronics. Future work could investigate the charge transport properties of this compound, potentially leading to its use in organic field-effect transistors (OFETs) or sensors.
Pharmaceutical and Agrochemical Intermediates: Substituted benzoic acids are valuable precursors in the synthesis of pharmaceuticals and agrochemicals. Research into the reactivity of this compound could unlock new synthetic pathways to complex and valuable molecules.
Methodological Advancements in Characterization and Computational Modeling for this Class of Compounds
The study of materials like this compound is continually enhanced by advancements in characterization and modeling techniques.
Characterization Techniques:
Advanced Microscopy: Techniques such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM) can provide nanoscale insights into the self-assembled structures of these molecules on surfaces.
Spectroscopic Methods: In-depth analysis using Fourier-transform infrared (FTIR) and Raman spectroscopy can provide detailed information about the hydrogen and halogen bonding interactions within the material. Solid-state nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for probing molecular structure and dynamics in the condensed phase.
Computational Modeling:
Density Functional Theory (DFT): DFT calculations have become an indispensable tool for understanding the electronic structure, optimized geometry, and intermolecular interactions of benzoic acid derivatives. nih.govscielo.org.za These calculations can predict properties such as bond lengths, bond angles, and vibrational frequencies, which can be correlated with experimental data.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the self-assembly process and the behavior of the liquid crystalline phases at the molecular level. These simulations can help to elucidate the mechanisms of phase transitions and the influence of molecular structure on the resulting macroscopic properties.
Quantitative Structure-Property Relationship (QSPR) Models: By developing QSPR models, it may be possible to predict the properties of new benzoic acid derivatives based on their molecular structure, accelerating the discovery of new functional materials.
Broader Impact on the Rational Design of Advanced Functional Materials
The research on this compound and its analogues has a significant broader impact on the rational design of advanced functional materials. The principles learned from studying these relatively simple systems can be applied to the design of more complex materials with tailored properties.
The understanding of how to control supramolecular architecture through a combination of hydrogen and halogen bonding is a powerful tool for materials scientists. This knowledge enables the "bottom-up" design of materials with specific optical, electronic, or mechanical properties. For example, by carefully selecting the functional groups on the benzoic acid core, researchers can tune the liquid crystalline behavior, leading to materials optimized for specific applications.
Furthermore, the synergy between experimental characterization and computational modeling is a paradigm that is driving innovation across materials science. The ability to predict the properties of a molecule before it is synthesized saves time and resources and allows for a more targeted approach to materials discovery. The study of this compound, as part of the larger family of functional organic molecules, contributes to this growing body of knowledge and paves the way for the creation of the next generation of advanced materials.
Q & A
What are the optimized synthetic routes for 5-Bromo-2-(hexyloxy)benzoic acid, and how do solvent choices impact yield and purity?
Basic Research Question
The synthesis typically involves bromination of 2-(hexyloxy)benzoic acid derivatives. Traditional methods use halogenated solvents (e.g., CCl₄, 1,2-dichloroethane), but these pose toxicity and environmental risks . Flow photochemical bromination under mild conditions can improve yield (reported 50–75%) while replacing hazardous solvents with safer alternatives like acetonitrile . Key steps:
- Bromine radical generation via UV irradiation in flow reactors.
- Hydrolysis of intermediates under controlled pH (e.g., NaOH at 50°C).
Validate purity via HPLC (≥95%) and monitor byproducts using LC-MS .
How can conflicting NMR data for this compound derivatives be resolved?
Advanced Research Question
Discrepancies in NMR signals (e.g., aromatic proton splitting or unexpected coupling constants) often arise from rotational isomerism of the hexyloxy group or residual solvent effects. Mitigation strategies:
- Use deuterated DMSO for solubility and signal clarity.
- Variable-temperature NMR (VT-NMR) to assess conformational stability.
- Compare with crystallographic data (e.g., CCDC 2336150 for analogous structures) to confirm substituent orientation . Contradictions in δ 7.8–8.2 ppm regions may indicate incomplete bromination; verify via X-ray diffraction .
What methodologies are effective for purifying this compound from brominated byproducts?
Basic Research Question
Column chromatography (silica gel, ethyl acetate/hexane gradient) remains standard, but recrystallization in ethanol/water (1:3 v/v) improves purity (>98%) . For persistent impurities (e.g., di-brominated analogs):
- Use preparative HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase).
- Monitor for bromine isotopic patterns (m/z 215.04 and 217.04) via high-resolution mass spectrometry (HRMS) .
How does the hexyloxy group influence the compound’s reactivity in coupling reactions?
Advanced Research Question
The hexyloxy chain enhances solubility in non-polar media but can sterically hinder electrophilic aromatic substitution. Experimental design considerations:
- Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) with arylboronic acids; optimize ligand choice (e.g., SPhos for bulky substrates).
- Kinetic studies show 20–30% slower reaction rates compared to methoxy analogs due to alkyl chain flexibility . Solvent effects: THF outperforms DMF in minimizing side reactions (e.g., dehalogenation) .
What strategies address low yields in synthesizing this compound via photochemical bromination?
Advanced Research Question
Low yields (<50%) often stem from incomplete bromine activation or competing side reactions. Solutions:
- Increase UV irradiation intensity (250–400 nm) to enhance bromine radical formation.
- Use azo initiators (e.g., AIBN) to stabilize reactive intermediates .
- Replace static batch reactors with continuous flow systems to improve mass transfer and reduce over-bromination . Validate via in-line FTIR monitoring of Br₂ consumption .
How can the acid dissociation constant (pKa) of this compound be experimentally determined?
Basic Research Question
Use potentiometric titration in aqueous ethanol (50% v/v):
- Titrate with 0.1 M NaOH, monitoring pH.
- Calculate pKa using the Henderson-Hasselbalch equation (expected range: 2.8–3.2 due to electron-withdrawing Br and alkoxy groups) . Confirm via UV-Vis spectroscopy at λ 270 nm (shift in absorbance with deprotonation) .
What crystallographic challenges arise in structural analysis of this compound?
Advanced Research Question
The hexyloxy chain induces disorder in crystal lattices, complicating X-ray diffraction. Strategies:
- Co-crystallize with hydrogen-bond acceptors (e.g., pyridine) to stabilize packing.
- Use synchrotron radiation for small crystals (<0.1 mm). Data from analogous compounds (e.g., 5-Bromo-2-methoxybenzoic acid) show monoclinic P2₁/c symmetry with Z’=1 . Refinement requires modeling anisotropic displacement parameters for the bromine atom .
How do substituent variations (e.g., Br vs. Cl) impact the biological activity of 2-(hexyloxy)benzoic acid derivatives?
Advanced Research Question
Bromine’s higher electronegativity increases membrane permeability compared to chlorine. In vitro assays (e.g., antimicrobial studies):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
